3-[(E)-but-2-enyl]-5-methylpyridine
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Overview
Description
3-[(E)-but-2-enyl]-5-methylpyridine is an organic compound with the molecular formula C10H13N. It is a derivative of picoline, which is a methylpyridine. This compound is characterized by the presence of a butenyl group attached to the 5th position of the picoline ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-but-2-enyl]-5-methylpyridine can be achieved through several methods. One common method involves the reaction of 3-picoline with 2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and catalysts may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-but-2-enyl]-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the butenyl group to a butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 3-Picoline,5-(2-butyl)-.
Substitution: Various substituted picoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(E)-but-2-enyl]-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-but-2-enyl]-5-methylpyridine involves its interaction with specific molecular targets. The butenyl group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate. The picoline ring can interact with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Picoline: A simpler derivative of picoline without the butenyl group.
2-Picoline: Another isomer of picoline with the methyl group at the 2nd position.
4-Picoline: An isomer with the methyl group at the 4th position.
Uniqueness
3-[(E)-but-2-enyl]-5-methylpyridine is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
CAS No. |
103029-22-7 |
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Molecular Formula |
C10H13N |
Molecular Weight |
147.221 |
IUPAC Name |
3-[(E)-but-2-enyl]-5-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-3-4-5-10-6-9(2)7-11-8-10/h3-4,6-8H,5H2,1-2H3/b4-3+ |
InChI Key |
WXMFRFCRUHOFJY-ONEGZZNKSA-N |
SMILES |
CC=CCC1=CN=CC(=C1)C |
Synonyms |
3-Picoline,5-(2-butenyl)-(6CI) |
Origin of Product |
United States |
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